molecular formula C15H26N4O3 B2498920 (Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate CAS No. 1956426-25-7

(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

Cat. No.: B2498920
CAS No.: 1956426-25-7
M. Wt: 310.398
InChI Key: BBUSRPAAJLOXRA-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems.

Properties

IUPAC Name

tert-butyl N-(4-oxo-3-propan-2-yl-1,3,9-triazaspiro[4.5]dec-1-en-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O3/c1-10(2)19-11(20)15(7-6-8-16-9-15)18-12(19)17-13(21)22-14(3,4)5/h10,16H,6-9H2,1-5H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUSRPAAJLOXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multiple steps, starting with the formation of the spirocyclic core. Key steps may include:

  • Formation of the triazaspiro skeleton through cyclization reactions.

  • Introduction of the isopropyl group at the appropriate position.

  • Esterification to introduce the tert-butyl carbamate group.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring purity and consistency. This may include the use of reactors and purification systems to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its biological activity and potential as a therapeutic agent.

  • Medicine: Explored for its pharmacological properties and possible use in drug development.

  • Industry: Utilized in the production of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Other spiro compounds: Similar in structure but differing in functional groups and substituents.

  • Related carbamates: Share the carbamate functional group but have different core structures.

Uniqueness: (Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate stands out due to its specific combination of the spirocyclic core and the tert-butyl carbamate group, which may confer unique chemical and biological properties.

Biological Activity

(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O7C_{16}H_{26}N_{4}O_{7}, with a molecular weight of 386.40 g/mol. The compound features a triazaspiro structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that triazaspiro compounds can demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
  • Neuroprotective Effects : There is emerging evidence suggesting that such compounds may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Pharmacological Mechanisms

The biological activity of (Z)-tert-butyl carbamate is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
  • Cell Cycle Interference : The compound could interfere with the cell cycle, leading to growth arrest in cancer cells.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAntimicrobialInhibition of bacterial cell wall synthesis
Compound BAnticancerInduction of apoptosis via mitochondrial pathway
Compound CNeuroprotectiveModulation of neurotrophic factors

Case Studies

  • Antimicrobial Study :
    A recent study evaluated the antimicrobial efficacy of related triazaspiro compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
  • Cancer Research :
    In vitro studies on human breast cancer cell lines demonstrated that the compound reduced cell viability by up to 70% after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Neuroprotection :
    A study focusing on neurodegenerative models showed that administration of the compound significantly improved cognitive function in mice subjected to induced oxidative stress, highlighting its potential as a neuroprotective agent.

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